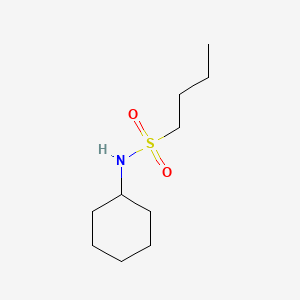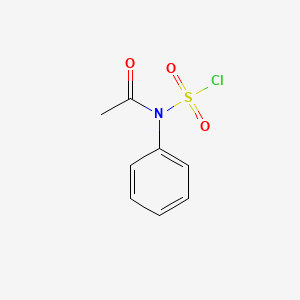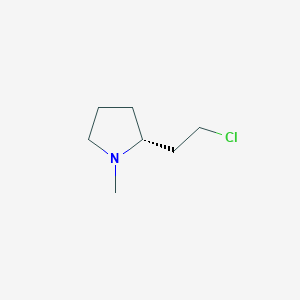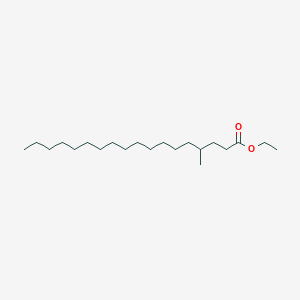
N,N'-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine is a complex organic compound that belongs to the class of heterocyclic compounds known as naphthyridines. These compounds are characterized by their diverse biological activities and photochemical properties. The structure of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine includes two benzo[b][1,8]naphthyridine moieties connected by a dodecanediamine linker, making it a unique and versatile molecule.
Preparation Methods
The synthesis of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine can be achieved through various synthetic routes. One common method involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol to form the 1,8-naphthyridine core . This reaction is typically catalyzed by a water-soluble iridium catalyst under air atmosphere, yielding the desired product in moderate to high yields (62-88%) . Industrial production methods may involve similar catalytic processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine has a wide range of scientific research applications, including:
Chemistry: The compound is used as a ligand in coordination chemistry and catalysis.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the treatment of bacterial infections.
Industry: It is used in the production of light-emitting diodes and dye-sensitized solar cells.
Mechanism of Action
The mechanism of action of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine involves its interaction with specific molecular targets and pathways. The compound’s naphthyridine moieties can bind to metal ions, forming stable complexes that can catalyze various chemical reactions. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological molecules, potentially inhibiting bacterial growth or modulating cellular pathways.
Comparison with Similar Compounds
N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine can be compared with other similar compounds, such as:
N,N’-Bis(2,4-dimethylbenzo[b][1,8]naphthyridin-5-yl)-1,3-propanediamine: This compound has a shorter linker and additional methyl groups, which may affect its reactivity and applications.
Gemifloxacin: A compound containing the 1,8-naphthyridine core, used in the treatment of bacterial infections.
The uniqueness of N,N’-Bis(benzo(b)(1,8)napthyridin-5-yl)-1,12-dodecanediamine lies in its long dodecanediamine linker, which provides flexibility and allows for diverse applications in various fields.
Properties
CAS No. |
64955-67-5 |
|---|---|
Molecular Formula |
C36H40N6 |
Molecular Weight |
556.7 g/mol |
IUPAC Name |
N,N'-bis(benzo[b][1,8]naphthyridin-5-yl)dodecane-1,12-diamine |
InChI |
InChI=1S/C36H40N6/c1(3-5-7-13-23-37-33-27-17-9-11-21-31(27)41-35-29(33)19-15-25-39-35)2-4-6-8-14-24-38-34-28-18-10-12-22-32(28)42-36-30(34)20-16-26-40-36/h9-12,15-22,25-26H,1-8,13-14,23-24H2,(H,37,39,41)(H,38,40,42) |
InChI Key |
KVCLNZVGTNZBCJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=NC3=N2)NCCCCCCCCCCCCNC4=C5C=CC=NC5=NC6=CC=CC=C64 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2,6-Diethylphenyl)(phenyl)methyl]-1H-indene-1,3(2H)-dione](/img/structure/B14501891.png)




![1,1'-([1,1'-Biphenyl]-4,4'-diyl)bis(5,5-dichloropenta-2,4-dien-1-one)](/img/structure/B14501935.png)

![{[(6-Aminopyrazin-2-yl)amino]methylidene}propanedinitrile](/img/structure/B14501944.png)


![1,2-Dimethyl-1-[2-nitro-4-(trifluoromethyl)phenyl]hydrazine](/img/structure/B14501970.png)
![1-{3-[5-Methyl-2-(propan-2-yl)phenoxy]-3-phenylpropyl}piperidine](/img/structure/B14501977.png)
